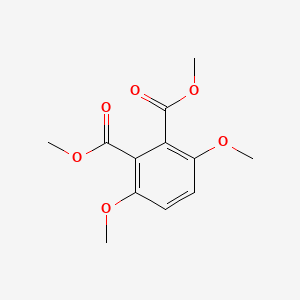

Dimethyl 3,6-dimethoxyphthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 3,6-dimethoxyphthalate is a phthalate derivative featuring two methoxy groups at the 3- and 6-positions of the benzene ring, along with two methyl ester groups at the 1- and 2-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dimethoxyphthalate can be synthesized through the esterification of 3,6-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The excess methanol used in the reaction is recovered and recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,6-dimethoxyphthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: Phthalic anhydrides or acids.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted phthalate esters depending on the reagents used.

Scientific Research Applications

Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters, characterized by two methoxy groups attached to the phthalate backbone. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules.

- Biology The compound is studied for its potential effects on biological systems and its role as a plasticizer in biological assays.

- Medicine Research explores its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

- Industry It is utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives.

Other Phthalates Applications

- Dimethyl phthalate Dimethyl phthalate has many uses, including in solid rocket propellants, plastics, and insect repellants . It is also used as a plasticizer, catalyst, hardener, processing aid, corrosion inhibitor, and anti-scaling agent . Furthermore, it can be found in paint additives, coating additives, solvents, and cosmetics .

- Insect repellent Dimethyl phthalate (DMP) can be used as an insect repellent, especially against ixodid ticks responsible for Lyme disease and mosquitoes such as Anopheles stephensi, Culex pipeins, and Aedes aegypti .

- Other applications Dimethyl phthalate is also used as plasticisers for nitrocellulose, cellulose acetate, and cellulose acetate-butyrate compositions and in explosives, printing inks, paper coatings, adhesives and as a fabric treatment . It sees industrial use in automotive parts, encapsulation of electrical wiring, mining and construction, fabrication of fibreglass, paints, nitrocellulose, cellulose acetates and rubber .

Mechanism of Action

The mechanism of action of dimethyl 3,6-dimethoxyphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a plasticizer, altering the physical properties of cell membranes and proteins. The compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares dimethyl 3,6-dimethoxyphthalate with key analogs based on substituent positions, polarity, and applications:

| Compound Name | CAS Number | Substituent Positions | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | Not provided | 3,6-methoxy; 1,2-methyl ester | Methoxy, methyl ester | Symmetrical methoxy substitution |

| Dimethyl 3,5-dimethoxyphthalate | 24953-73-9 | 3,5-methoxy; 1,2-methyl ester | Methoxy, methyl ester | Asymmetrical substitution on benzene |

| Dimethyl phthalate | 131-11-3 | No methoxy groups | Methyl ester | Lacks methoxy groups |

| Dimethyl naphthalene-2,6-dicarboxylate | 未提供 | 2,6-methyl ester on naphthalene | Methyl ester | Naphthalene core vs. benzene |

Key Observations :

- Methoxy Groups : The presence of methoxy groups in this compound increases electron density on the aromatic ring compared to dimethyl phthalate, enhancing its reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation) .

- Symmetry : The 3,6-substitution pattern confers symmetry, which may influence crystallinity and solubility compared to the asymmetrical 3,5-isomer .

- Core Structure : Dimethyl naphthalene-2,6-dicarboxylate’s naphthalene backbone offers extended conjugation, likely resulting in higher melting points and distinct UV-Vis absorption properties compared to benzene-based analogs .

Physicochemical Properties

Limited data are available for this compound, but inferences can be drawn from analogs:

Notes:

- The naphthalene derivative () likely exhibits lower solubility in water due to its larger hydrophobic core .

Toxicity and Environmental Impact

- This compound: No direct toxicity data available, but methoxy groups may reduce volatility and environmental persistence compared to non-substituted phthalates .

Biological Activity

Dimethyl 3,6-dimethoxyphthalate (DMP) is an organic compound belonging to the class of phthalate esters. This article explores its biological activity, focusing on its toxicity, metabolism, and potential health effects based on various studies and case reports.

This compound is characterized by a diester structure consisting of a benzenedicarboxylic acid core with two methoxy groups attached to the aromatic ring. Its chemical formula is C10H10O4. The presence of methoxy groups enhances its solubility in organic solvents and influences its biological interactions.

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 values in animal studies range between 4390 mg/kg and 8200 mg/kg for rats, indicating that it is relatively safe at low exposure levels. Dermal LD50 values are reported to be greater than 11,000 mg/kg in rabbits and approximately 38,000 mg/kg in rats .

Chronic Toxicity and Organ Effects

Chronic exposure studies have identified the kidney as a primary target organ. In repeated dose studies, effects were observed in the liver, nervous system, lungs, and testes. A NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight per day was determined based on reduced weight gains in a two-year feeding study in rats .

Metabolism

Upon absorption, this compound is rapidly metabolized primarily to monomethyl phthalate (MMP) and phthalic acid. Studies indicate that approximately 77.5% of recovered metabolites in urine were MMP .

Absorption Studies

In vitro studies using rat intestinal preparations showed that DMP is readily absorbed from the gastrointestinal tract. Approximately 40% of an applied dermal dose was absorbed over a seven-day period under occluded conditions . Human epidermis was found to be significantly less permeable to DMP compared to rat epidermis .

Hematotoxicity

At high doses (≥1000 mg/kg), DMP has been shown to induce oxidative stress in red blood cells (RBCs), leading to the release of iron from hemoglobin. This impairment affects the oxygen-carrying capacity of RBCs .

Hepatotoxicity

Animal studies have revealed hepatotoxic effects such as increased liver weight and elevated alkaline phosphatase activity following prolonged exposure to DMP. These findings suggest potential liver damage at concentrations as low as 500 mg/kg per day .

Environmental Impact

DMP has been shown to inhibit the growth and metabolic functions of bacteria such as Pseudomonas fluorescens, which plays a crucial role in soil health and plant growth promotion. This inhibition suggests that DMP could disrupt microbial ecosystems when released into the environment .

Summary of Biological Activity

| Activity | Findings |

|---|---|

| Acute Toxicity | LD50: Oral (4390-8200 mg/kg), Dermal (>11,000 mg/kg) |

| Chronic Toxicity | NOAEL: 1000 mg/kg; effects on kidneys and liver |

| Metabolism | Rapidly metabolized to MMP; ~77.5% excreted as MMP |

| Hematotoxicity | Oxidative stress leads to iron release from RBCs |

| Hepatotoxicity | Increased liver weight; elevated alkaline phosphatase |

| Environmental Impact | Inhibits Pseudomonas fluorescens growth |

Q & A

Basic Research Questions

Q. What are the common synthesis routes for dimethyl 3,6-dimethoxyphthalate, and how can experimental parameters be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification of 3,6-dimethoxyphthalic acid with methanol under acidic catalysis. Optimization can employ factorial design to test variables (e.g., molar ratios, temperature, catalyst concentration). For example, a 2³ factorial design evaluates interactions between temperature (80–120°C), reaction time (4–8 hours), and acid catalyst concentration (1–5% v/v). Yield analysis via HPLC or GC-MS identifies optimal conditions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at positions 3 and 6) and ester linkages.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% threshold for research-grade material).

- Mass Spectrometry (MS) : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydrolysis kinetics) to identify transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on ester stability.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., pH, stirring rate).

- Statistical Control Charts : Track impurity profiles (e.g., residual acids) across batches using Shewhart charts .

Q. How can researchers evaluate this compound’s potential endocrine-disrupting effects using in vitro models?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for estrogen receptor alpha (ERα) or androgen receptor (AR) via competitive binding assays with labeled ligands (e.g., ³H-estradiol).

- Transcriptional Activation : Use luciferase reporter gene assays in cell lines (e.g., MCF-7 for ER activity).

- Dose-Response Analysis : Apply Hill equation modeling to calculate EC₅₀ values and compare to reference phthalates (e.g., DEHP) .

Q. Key Considerations for Experimental Design

- Reproducibility : Pre-condition solvents (e.g., molecular sieves for methanol) to minimize variability.

- Data Validation : Use triplicate measurements and outlier detection (e.g., Grubbs’ test) for analytical data .

- Ethical Compliance : Adhere to institutional guidelines for toxicological assays, especially when using vertebrate models .

Properties

CAS No. |

65489-47-6 |

|---|---|

Molecular Formula |

C12H14O6 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |

InChI Key |

VIDQHWQUEYHLMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.